Naphtho(2,3-c)carbazole
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Overview
Description
Naphtho(2,3-c)carbazole is a polycyclic aromatic compound with the molecular formula C20H13N. It is a nitrogen-containing heterocycle that has garnered interest due to its unique structural and electronic properties. This compound is part of the larger family of carbazoles, which are known for their photophysical and electronic characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphtho(2,3-c)carbazole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a copper-catalyzed intramolecular isomerization process has been reported to yield this compound derivatives . Another method involves the photochemical synthesis using quinone and 1,1-diarylethylene as starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.
Chemical Reactions Analysis
Types of Reactions
Naphtho(2,3-c)carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyls into the molecule.
Reduction: This can lead to the formation of dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield this compound-8,13-dione .
Scientific Research Applications
Naphtho(2,3-c)carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its pharmacological properties, including its role as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of naphtho(2,3-c)carbazole involves its interaction with various molecular targets and pathways. For instance, it has been shown to interact with DNA, leading to potential antitumor effects by inducing cell cycle arrest and apoptosis . Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Anthra(2,1-b)pyrrole: Another nitrogen-containing polycyclic aromatic compound with similar structural features.
Uniqueness
This compound is unique due to its specific arrangement of aromatic rings and nitrogen atom, which imparts distinct electronic properties. This makes it particularly valuable in the development of advanced materials for optoelectronic applications .
Properties
CAS No. |
198-96-9 |
---|---|
Molecular Formula |
C20H13N |
Molecular Weight |
267.3 g/mol |
IUPAC Name |
5H-naphtho[2,3-c]carbazole |
InChI |
InChI=1S/C20H13N/c1-2-6-14-12-17-15(11-13(14)5-1)9-10-19-20(17)16-7-3-4-8-18(16)21-19/h1-12,21H |
InChI Key |
BBFHREQEYXXOMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C5=CC=CC=C5N4 |
Origin of Product |
United States |
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